Tofacitinib Citrate

Pharmacokinetics Bioequivalence Salt Selection

Procurement decisions for tofacitinib citrate require evidence-based selection of the specific salt form. This citrate salt is the FDA/EMA-approved reference standard for oral JAK inhibition, with well-characterized pH-dependent solubility (3.48–28 mg/mL at pH 1–3.9; 0.20–0.59 mg/mL at pH 4.53–8) and a defined crystalline Form I structure—critical for immediate-release and modified-release formulation design. Its selective JAK1/3 inhibition profile (with comparatively less impact on JAK2/TYK2-mediated signaling) makes it a precise tool for dissecting JAK isoform roles in immune function. For generic development, the 8.08 mg citrate formulation (equivalent to 5 mg tofacitinib base) serves as the definitive reference for bioequivalence studies, providing a clear regulatory pathway for ANDA submissions.

Molecular Formula C22H28N6O8
Molecular Weight 504.5 g/mol
CAS No. 540737-29-9
Cat. No. B000399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofacitinib Citrate
CAS540737-29-9
SynonymsCP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz
Molecular FormulaC22H28N6O8
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1
InChIKeySYIKUFDOYJFGBQ-YLAFAASESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Tofacitinib Citrate (CAS 540737-29-9) Scientific Procurement Guide: Baseline Characteristics


Tofacitinib citrate (CAS 540737-29-9) is the citrate salt of tofacitinib, an orally bioavailable, synthetic small-molecule inhibitor of the Janus kinase (JAK) family [1]. As an approved active pharmaceutical ingredient (API) for the treatment of autoimmune diseases like rheumatoid arthritis, it is a chiral pyrrolopyrimidine derivative with a molecular formula of C₁₆H₂₀N₆O·C₆H₈O₇ and a molecular weight of 504.5 g/mol [2][3]. Its primary mechanism involves the competitive inhibition of the ATP-binding site of JAK enzymes, thereby disrupting the JAK-STAT signaling pathway and reducing downstream pro-inflammatory cytokine production [1].

The Peril of Substitution: Why Tofacitinib Citrate Cannot Be Interchanged with Free Base or Alternative Salts


Procurement decisions for tofacitinib citrate cannot be made solely on the basis of the active pharmaceutical moiety. The specific salt form and its resulting solid-state properties are critical determinants of its performance, safety, and regulatory standing. For instance, tofacitinib free base exhibits different solubility and stability characteristics compared to the citrate salt [1]. Similarly, while other salt forms like tofacitinib aspartate have demonstrated bioequivalence to the citrate salt in healthy subjects [2], they are distinct chemical entities with different molecular weights and may have different intellectual property and regulatory landscapes. The following sections provide direct, quantitative evidence on where tofacitinib citrate possesses verifiable differentiation that directly impacts scientific selection and industrial application.

Quantitative Differentiation of Tofacitinib Citrate: Evidence for Scientific & Industrial Selection


Equivalent Oral Bioavailability to Free Base with Established Regulatory Precedent

While the citrate salt and free base forms are different chemical entities, a key procurement consideration is whether they deliver equivalent systemic exposure to the active tofacitinib moiety. A direct head-to-head bioequivalence study in healthy subjects demonstrated that tofacitinib citrate (8.078 mg, equivalent to 5 mg tofacitinib) is bioequivalent to tofacitinib free base (5 mg) [1]. The 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC0-t fell entirely within the standard bioequivalence range of 0.80-1.25, confirming equivalent pharmacokinetic performance.

Pharmacokinetics Bioequivalence Salt Selection Drug Development

Differential JAK Isoform Selectivity Profile Compared to Other Marketed JAK Inhibitors

Tofacitinib citrate exhibits a distinct JAK isoform selectivity profile compared to other JAK inhibitors like baricitinib and upadacitinib. In cell-free enzymatic assays, tofacitinib inhibits JAK1, JAK2, JAK3, and TYK2 with IC50 values of 15.1 nM, 77.4 nM, 55.0 nM, and 489 nM, respectively [1]. In contrast, baricitinib demonstrates a different potency rank order (JAK1: 0.78 nM, JAK2: 2 nM, JAK3: 253 nM, TYK2: 14 nM), and this differential translates into distinct functional effects on cytokine signaling in human leukocytes [1][2]. Specifically, tofacitinib and upadacitinib were the most potent inhibitors of JAK1/3-dependent cytokines (IL-2, IL-4, IL-15, IL-21), whereas baricitinib showed comparatively less inhibition of this pathway [2].

JAK-STAT Signaling Kinase Selectivity Immunology Inflammation

Verified Bioequivalence to the Reference Listed Drug (RLD) Formulation, Tofacitinib Citrate (Xeljanz®)

For procurement of generic drug substances or products, establishing bioequivalence to the innovator's reference formulation is paramount. A rigorous clinical study directly compared a test formulation of tofacitinib aspartate (7.13 mg) against the reference formulation of tofacitinib citrate (8.08 mg, Xeljanz®) [1]. The results demonstrated clear bioequivalence, with the 90% confidence intervals for the geometric mean ratios of Cmax and AUClast being 0.944-1.148 and 0.968-1.039, respectively [1]. This falls within the standard regulatory acceptance criteria (0.80-1.25), confirming that the test salt form can achieve equivalent systemic exposure to the established citrate reference product.

Generics Bioequivalence Formulation Science Regulatory Affairs

Defined Crystalline Polymorph with Characterized Solid-State Properties Impacting Formulation

The solid-state form of an API is a critical quality attribute. Tofacitinib citrate exists in distinct polymorphic forms. The crystal structure of the marketed form (Xeljanz®), a dihydrogen citrate salt, has been definitively solved and refined using synchrotron X-ray powder diffraction [1]. More recently, a new polymorph (Form II) has been identified and characterized [2]. Comparative studies on these two crystalline forms have revealed differences in their physicochemical properties, including equilibrium solubility and powder flowability [3].

Solid-State Chemistry Polymorphism Crystallography Pharmaceutical Development

Critical Enantiomeric Purity Control Due to Stereospecific Activity and Potential Impurity

Tofacitinib citrate's activity is stereospecific to the (3R,4R)-isomer. Consequently, the presence of its enantiomer, the (3S,4S)-isomer, is a critical quality attribute that must be stringently controlled as a potential impurity [1]. A validated reversed-phase chiral high-performance liquid chromatography (RP-HPLC) method has been established for the precise determination of this enantiomer in tofacitinib citrate drug substance [1]. This analytical method ensures that the enantiomeric purity meets the required specifications, as the presence of the (3S,4S)-isomer could impact the pharmacological profile and safety of the API.

Chiral Chromatography Enantiomeric Purity Quality Control Analytical Chemistry

pH-Dependent Aqueous Solubility Profile Critical for Formulation Design

The aqueous solubility of tofacitinib citrate is highly pH-dependent, a crucial parameter for designing oral and parenteral formulations. Its solubility ranges from 3.48 to 28 mg/mL in highly acidic aqueous solutions (pH 1 to 3.9), but drops dramatically to between 0.20 and 0.59 mg/mL at pH values of 4.53 to 8 [1]. This stark contrast dictates its dissolution behavior in the gastrointestinal tract and informs the selection of appropriate formulation strategies, such as the use of pH modifiers or enabling technologies like amorphous solid dispersions to enhance bioavailability.

Preformulation Solubility pH-Dependence Drug Delivery

Optimal Research & Industrial Application Scenarios for Tofacitinib Citrate (CAS 540737-29-9)


In Vitro JAK-STAT Pathway Inhibition Studies Requiring a Defined JAK1/3-Biased Profile

Researchers investigating the JAK-STAT signaling pathway should select tofacitinib citrate when the experimental objective is to achieve potent inhibition of JAK1/3-dependent cytokines (e.g., IL-2, IL-4, IL-15, IL-21) with comparatively less impact on JAK2/TYK2-mediated signaling [1]. This specific selectivity profile, validated by direct comparison with baricitinib, makes tofacitinib citrate a precise tool for dissecting the roles of different JAK isoforms in immune cell function and inflammatory responses [1][2].

Formulation Development and Generic Drug Product Manufacturing

For pharmaceutical development, tofacitinib citrate is the established reference standard. Its well-characterized pH-dependent solubility (3.48-28 mg/mL at pH 1-3.9 vs. 0.20-0.59 mg/mL at pH 4.53-8) [3] and defined crystalline Form I structure [4] provide a predictable foundation for designing immediate-release and modified-release oral dosage forms. Its established bioequivalence to the reference listed drug (Xeljanz®) [5] makes it the unambiguous starting point for any generic drug development program aiming for regulatory approval.

Pharmacokinetic and Bioequivalence Studies as a Reference Standard

Tofacitinib citrate (specifically as the 8.08 mg formulation equivalent to 5 mg tofacitinib base) serves as the definitive reference formulation for any bioequivalence studies involving new tofacitinib salts or formulations [5][6]. Its well-documented pharmacokinetic profile, with established parameters for Cmax and AUC, allows for robust and statistically sound comparisons, providing a clear regulatory pathway for demonstrating equivalent in vivo performance of new drug candidates.

Solid-State Chemistry and Polymorph Screening Investigations

The existence of multiple crystalline forms of tofacitinib citrate, including the commercially used Form I and the newly discovered Form II [4], makes it an ideal candidate for research into pharmaceutical solid-state chemistry. Studies comparing the physicochemical properties of these polymorphs—such as solubility, stability, and flowability [4]—are directly relevant to understanding and controlling the performance of the API in drug products. This knowledge is critical for patent protection, formulation optimization, and ensuring robust manufacturing processes.

Technical Documentation Hub

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